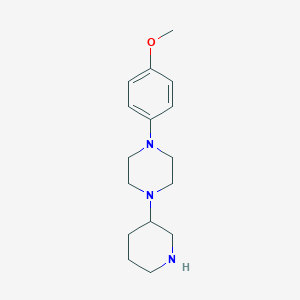
1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine (4-MPP) is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its pharmacological properties and has shown promising results in various studies.
科学的研究の応用
1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine has been extensively studied for its potential applications in various research fields such as neuroscience, psychiatry, and pharmacology. It has been shown to exhibit high affinity and selectivity for the serotonin receptor 5-HT1A, which makes it a potential candidate for the treatment of anxiety and depression. In addition, 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine has also been studied for its potential antipsychotic effects and has shown promising results in animal models.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine involves the activation of the serotonin receptor 5-HT1A. This receptor is involved in various physiological processes such as mood regulation, cognition, and anxiety. The activation of this receptor by 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine results in the modulation of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine have been extensively studied in various animal models. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, it has also been shown to modulate various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in various physiological and pathological conditions.
実験室実験の利点と制限
The advantages of using 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine in lab experiments include its high affinity and selectivity for the serotonin receptor 5-HT1A, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. In addition, its well-defined mechanism of action and biochemical effects make it an ideal compound for studying the underlying mechanisms of various neuropsychiatric disorders.
The limitations of using 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine in lab experiments include its potential toxicity and side effects, which need to be carefully monitored. In addition, the availability and cost of the compound may also pose a challenge for researchers.
将来の方向性
The future directions for the research on 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine include further studies on its potential applications in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. In addition, the development of novel analogs and derivatives of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine with improved pharmacological properties and reduced side effects is also an area of interest. Furthermore, the elucidation of the underlying mechanisms of action of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine and its potential interactions with other neurotransmitter systems is also an area of future research.
合成法
The synthesis of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine involves the reaction of 4-methoxybenzaldehyde and 1-(3-piperidinyl) piperazine in the presence of a catalyst. The reaction results in the formation of 1-(4-methoxyphenyl)-4-(3-piperidinyl)piperazine as a white solid with a melting point of 114-116°C. The purity of the compound can be determined using various analytical techniques such as NMR, HPLC, and GC-MS.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-piperidin-3-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-16-6-4-14(5-7-16)18-9-11-19(12-10-18)15-3-2-8-17-13-15/h4-7,15,17H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZBNBOVBIAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)
![5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-1-[4-(1-piperidinyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6071337.png)
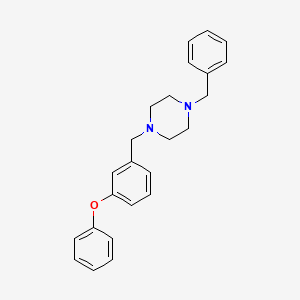
![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)

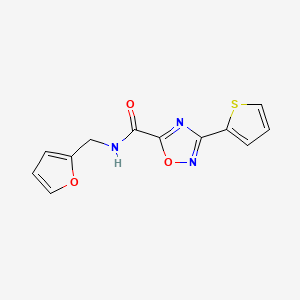
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)
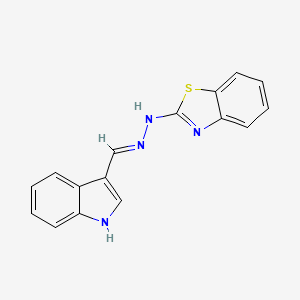
![2-(4-chlorophenyl)-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6071406.png)
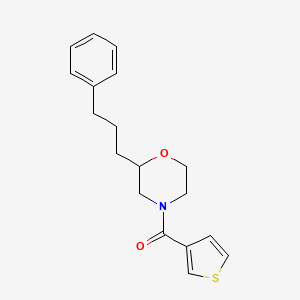
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6071428.png)